molecular formula C22H12F2N4O2 B2679911 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-07-3

6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2679911
CAS No.: 901044-07-3
M. Wt: 402.361
InChI Key: DXAHXTGWUKRXNU-UHFFFAOYSA-N
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Description

6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12F2N4O2 and its molecular weight is 402.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrazoloquinoline Derivatives

Researchers have developed methodologies for synthesizing condensed heterotricycles, including pyrazoloquinoline derivatives. These syntheses involve the reduction and cyclization of nitrophenylpyrazole derivatives, leading to various aminoalkylated and chloro compounds, further transformed into amino derivatives. Such synthetic routes open avenues for the creation of structurally diverse molecules with potential applications in medicinal chemistry and material science (Nagarajan & Shah, 1992).

Photophysical Properties

The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores demonstrates the significant photophysical properties of pyrazoloquinoline derivatives. These compounds exhibit unique dual emissions and large Stokes shifts, making them suitable for applications in fluorescence spectroscopy and molecular imaging. The synthesized quinoline derivatives showed thermal stability up to 300°C, indicating their potential use in high-temperature applications (Padalkar & Sekar, 2014).

Applications in Organic Optoelectronic Devices

The investigation into pyrazolo[3,4-b]quinoline derivatives as emitting materials for organic light-emitting diodes (OLEDs) showcases their utility in the development of optoelectronic devices. These studies highlight the dependency of electroluminescence, turn-on voltage, and external quantum efficiency on the structural modifications of the pyrazoloquinoline core. The research suggests that these compounds can emit bright blue light, with potential variations based on substituents, indicating their versatility as components in OLEDs (T. & Balasubramaniam et al., 2001).

Properties

IUPAC Name

6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAHXTGWUKRXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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